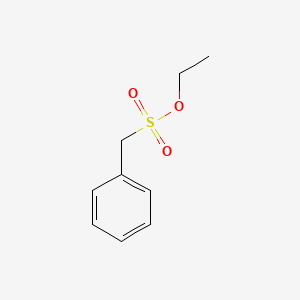

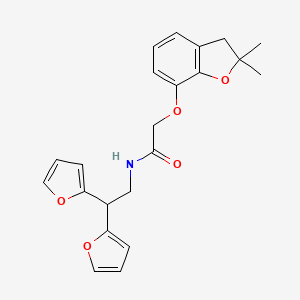

N-Methyl-2-(1-methylcyclopentyl)oxyethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-Methyl-2-(1-methylcyclopentyl)oxyethanamine” are not available, related compounds such as N-methylated polypeptides have been synthesized through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . The synthesis of cyclopentyl methyl ether, which shares some structural similarities, has been achieved through a gas phase catalytic reaction .Scientific Research Applications

Alkaloid Derivatives and Cytotoxic Activity

- Alkaloid Derivatives : N-Methyl-2-(1-methylcyclopentyl)oxyethanamine, as part of the haouamine class of alkaloids from Aplidium haouarianum, has been identified for its novel chemical structure and properties. Haouamine A exhibits selective cytotoxic activity against human colon carcinoma cell lines (Garrido et al., 2003).

Carbonium Ion Formation

- Stable Carbonium Ions : Research on 1-Methylcyclopentyl cation, derived from compounds like this compound, provides insights into carbonium ion stability and isomerization processes in organic chemistry (Olah et al., 1967).

Polyamine Analogue's Role in Cell Death

- Polyamine Analogue and Programmed Cell Death : A polyamine analogue, structurally related to this compound, demonstrated its role in inducing programmed cell death, particularly in cancer research (Ha et al., 1997).

Influence on Monoamine Oxidase Inhibitors

- Monoamine Oxidase Inhibition : Stereochemical variations in cycloaliphatic rings, akin to this compound, have been explored for designing selective human monoamine oxidase B inhibitors, vital in neuropharmacology (D'Ascenzio et al., 2014).

Nonheme Iron Complexes and Alkane Oxidation

- Alkane Oxidation by Nonheme Iron Complexes : Nonheme oxoiron(IV) complexes containing structural analogs of this compound have shown potential in oxidizing strong C-H bonds at room temperature, contributing to the understanding of nonheme iron enzymes (Kaizer et al., 2004).

Maillard Reaction and Antioxidative Activity

- Maillard Reaction Products : this compound-related compounds have been identified in Maillard reaction products, showing potential antioxidative activity, relevant in food chemistry (Tressl et al., 1998).

Anti-Inflammatory and Antioxidant Studies

- Anti-Inflammatory Properties : Research on N-Palmitoyl-ethanolamine derivatives, structurally similar to this compound, has demonstrated significant anti-inflammatory and antioxidant properties, indicating potential therapeutic applications (Saturnino et al., 2017).

properties

IUPAC Name |

N-methyl-2-(1-methylcyclopentyl)oxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(5-3-4-6-9)11-8-7-10-2/h10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBCDMOWRUZUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)OCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2293567-44-7 |

Source

|

| Record name | methyl({2-[(1-methylcyclopentyl)oxy]ethyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)

![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide](/img/structure/B2375582.png)